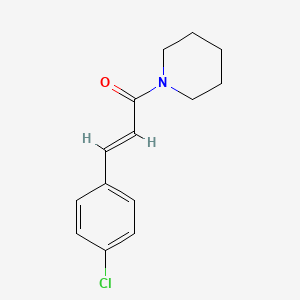

1-(4-Chlorocinnamoyl)piperidine

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBCOMZMXLGOSD-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17123-82-9 | |

| Record name | Piperidine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorocinnamoyl Piperidine and Analogues

Intramolecular Cyclization Approaches to Piperidine (B6355638) Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring from a linear precursor. rasayanjournal.co.in This approach involves forming a new carbon-nitrogen or carbon-carbon bond within a single molecule that already contains the necessary atoms for the ring. rasayanjournal.co.in

Transition metal catalysts are widely employed to facilitate the intramolecular cyclization for piperidine synthesis. These methods often offer high efficiency and stereoselectivity.

Palladium-catalyzed reactions, such as the Heck reaction, are used to form substituted piperidines. ijert.org For instance, an enantioselective 6-exo aza-Heck cyclization can be employed to create chiral piperidine structures. organic-chemistry.org Gold-catalyzed intramolecular hydroamination of N-allenyl carbamates is another effective method for forming various cyclic amines, including piperidines. organic-chemistry.org Rhodium catalysts have also been utilized in the intramolecular hydroamination of certain alkenes to yield piperidine derivatives. organic-chemistry.org

A notable example is the nickel-catalyzed [4+2] cycloaddition of 3-azetidinone and alkynes, which provides a direct route to substituted piperidines. asianpubs.org This reaction proceeds through an oxidative coupling, followed by a β-carbon elimination and reductive elimination to form the piperidine ring. asianpubs.org

The choice of metal catalyst and ligands is critical in determining the outcome and stereoselectivity of the cyclization.

Radical cyclizations offer a complementary approach to forming the piperidine ring, particularly for the synthesis of polysubstituted derivatives. rasayanjournal.co.in These reactions typically involve the generation of a radical on a side chain, which then attacks a double or triple bond within the same molecule to form the six-membered ring.

For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel approach to 2,4,5-trisubstituted piperidines. nih.gov Another strategy involves the radical-mediated amination of non-activated alkenes. organic-chemistry.org Copper(I) and copper(II) catalysts can be used to initiate intramolecular radical C-H amination/cyclization to produce piperidines. organic-chemistry.org Cobalt(II) catalysts have also been shown to be effective in the radical intramolecular cyclization of linear amino-aldehydes. organic-chemistry.org

A photoredox strategy has been developed for the synthesis of spiropiperidines from linear aryl halide precursors. dtic.mil This method uses an organic photoredox catalyst to generate an aryl radical, which then undergoes regioselective cyclization. dtic.mil

Intermolecular Approaches and Annulation Reactions

Intermolecular reactions, where two or more separate molecules come together to form the piperidine ring, provide a versatile and convergent approach to these heterocycles. Annulation reactions, a type of intermolecular cyclization, are particularly powerful in this regard. researchgate.net

These reactions can be categorized as two-component or multicomponent reactions. researchgate.net In two-component intermolecular methods for preparing piperidines, the formation of two new bonds, typically a C-N and a C-C bond or two C-N bonds, is observed. researchgate.net A common example is the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine, a process known as reductive amination, which is often applied in [5+1] annulations. researchgate.net

[4+2] cycloaddition reactions, a type of annulation, are also employed. For example, palladium(II)-catalyzed [4+2] cycloaddition can be used to synthesize piperidines. organic-chemistry.org Tunable [3+2] and [4+2] annulation protocols have been developed to access pyrrolidines and piperidines from simple bifunctional reagents and olefins, where the reaction pathway can be switched between radical and polar mechanisms. google.com

Another approach is the [3+3] cycloaddition, which has gained attention for synthesizing heterocyclic compounds. organic-chemistry.org An example is the regioselective [3+3] annulation of enones with α-substituted cinnamic acids. organic-chemistry.org

The table below provides a summary of the different synthetic approaches to the piperidine ring.

| Synthetic Approach | Description | Key Features |

| Direct Synthesis | Acylation of a pre-existing piperidine ring. | Straightforward, relies on the availability of the piperidine starting material. |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. | Can be catalyzed by metals or proceed through radical pathways; often allows for good stereocontrol. |

| Intermolecular Annulation | Construction of the piperidine ring from two or more molecules. | Convergent, allows for the rapid assembly of complex structures through cycloaddition reactions. |

Reductive Amination Protocols

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, offering a versatile and efficient means to form the crucial C-N bond. nih.gov This two-step, often one-pot, process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. epa.gov The choice of reducing agent is critical for the success and selectivity of the reaction.

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netwikipedia.org Sodium cyanoborohydride is effective under mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl group. youtube.com However, due to its toxicity, alternatives are often sought. Sodium triacetoxyborohydride has emerged as a popular choice due to its high selectivity, operational simplicity, and lower toxicity. wikipedia.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. wikipedia.org

In the context of synthesizing analogues of 1-(4-chlorocinnamoyl)piperidine, reductive amination can be envisioned for the construction of substituted piperidine rings prior to their acylation with a 4-chlorocinnamic acid derivative. For instance, a suitably functionalized ketone could react with an amine that will become the piperidine nitrogen, followed by reduction and subsequent cyclization or further elaboration. The reductive functionalization of amides, a related transformation, has also been applied to the synthesis of bioactive piperidine alkaloids. frontiersin.orgnih.govresearchgate.net This approach could be adapted for the late-stage modification of the piperidine core in analogues.

The table below summarizes typical conditions for reductive amination in the synthesis of piperidine derivatives.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Conditions | Yield | Reference |

| Aldehyde/Ketone | Piperidine | NaBH₃CN | THF, Acetic Acid | Room Temp, 6h | - | researchgate.net |

| Aldehyde/Ketone | Piperidine | NaBH(OEh)₃ | THF/CH₂Cl₂ | Room Temp, 6h | - | researchgate.net |

| Ketone | Primary Amine | Na(AcO)₃BH | - | - | High | youtube.com |

| Aldehyde | Secondary Amine | Pd/C, H₂ | - | - | - | youtube.com |

Multi-Component Reactions (e.g., Ugi Reaction) in Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex molecules, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. zenodo.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, involving the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgnih.gov

The versatility of the Ugi reaction allows for the synthesis of a vast number of compounds by systematically varying the starting materials, making it a powerful tool in the generation of chemical libraries for drug discovery. wikipedia.org This reaction has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including piperidine scaffolds. zenodo.orgnih.gov The initial Ugi adduct can undergo subsequent intramolecular reactions to form the desired heterocyclic ring. zenodo.org

For the synthesis of this compound analogues, the Ugi reaction could be strategically employed. For example, a bifunctional starting material containing one of the four required functionalities along with a precursor to the piperidine ring could be used. Post-Ugi transformations, such as ring-closing metathesis or intramolecular alkylations, could then be used to construct the piperidine ring onto the Ugi product. While direct synthesis of this compound via a standard Ugi reaction is not straightforward, its principles can be applied to create complex analogues bearing the cinnamoyl moiety. nih.gov The use of lipidic isocyanides in Ugi reactions to create ceramide analogues showcases the potential for incorporating long-chain functionalities, which could be conceptually similar to the cinnamoyl group. nih.gov

The table below illustrates the components of a typical Ugi reaction.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product | Reference |

| R¹-CHO | R²-NH₂ | R³-COOH | R⁴-NC | α-Acylamino amide | wikipedia.org |

| Formaldehyde | Sarcosine | Various | Terpene isocyanides | Exigurin analogues | nih.gov |

| Aldehyde | Amino Acid | Isocyanide | - | Diketopiperazines | mdpi.com |

Stereochemical Control and Regioselectivity in Synthesis

1,3-Dipolar Cycloaddition Reactions and Isoxazolidine (B1194047) Formation

The alkene moiety within the cinnamoyl group of this compound presents a site for various chemical transformations, including cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgnih.gov Specifically, the reaction of an alkene (the dipolarophile) with a nitrone (a 1,3-dipole) can yield an isoxazolidine ring. mdpi.com This reaction is valuable for introducing stereochemical complexity, as it can generate multiple new stereocenters in a single step. nih.gov

The regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition are governed by both electronic and steric factors of the reacting partners. wikipedia.org For α,β-unsaturated carbonyl compounds like this compound, the double bond is electron-deficient, which influences its reactivity with different types of dipoles. The cycloaddition of a nitrone to the double bond of a cinnamoyl derivative would lead to the formation of a novel isoxazolidine-containing analogue. The regiochemistry of this addition would determine the substitution pattern on the newly formed isoxazolidine ring.

While specific examples of 1,3-dipolar cycloadditions directly on this compound are not extensively reported, the reaction is well-established for similar α,β-unsaturated systems. researchgate.netnih.gov The resulting isoxazolidine ring can be a valuable synthetic intermediate, as the N-O bond can be cleaved to afford amino alcohols, thus providing a route to further functionalized analogues.

The table below summarizes the general components and outcomes of 1,3-dipolar cycloadditions leading to isoxazolidines.

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Nitrone | Alkene | Isoxazolidine | Forms five-membered N,O-heterocycle; can create multiple stereocenters. | mdpi.com |

| Azomethine Ylide | Alkene | Pyrrolidine (B122466) | Forms five-membered N-heterocycle; stereoselective. | nih.gov |

| Azomethine Ylide | Fulvene | Piperidine derivative | Catalytic enantioselective [6+3] cycloaddition. | nih.gov |

Diastereoselective Synthesis Approaches

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The diastereoselective synthesis of piperidine derivatives can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. nih.gov

For analogues of this compound that possess stereocenters on the piperidine ring, diastereoselective methods are essential for accessing specific stereoisomers. One approach involves the cyclization of a chiral precursor where the stereochemistry is already established. For example, starting from a chiral amino alcohol, a bicyclic lactam can be formed, which then serves as a scaffold for the diastereoselective introduction of substituents. nih.govrsc.org

Another strategy is the use of catalytic asymmetric reactions. For instance, a LiClO₄ catalyzed [4+2]-type cycloaddition has been used for the asymmetric synthesis of a piperidine alkaloid, demonstrating high stereoselectivity. epa.gov Furthermore, rhodium-catalyzed C-H functionalization can be used for the site-selective and diastereoselective introduction of functional groups onto a pre-existing piperidine ring, with the outcome being controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov

The table below presents examples of diastereoselective reactions used in the synthesis of substituted piperidines.

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Product | Reference |

| Intramolecular Ring-Closing | β-enaminoester | Corey-Chaykovsky Reagents | High | Zwitterionic bicyclic lactam | nih.gov |

| [4+2] Cycloaddition | 1-Azatriene iron-tricarbonyl complex | LiClO₄ | Diastereomerically pure | 2-Substituted dehydropiperidinone | epa.gov |

| C-H Functionalization | N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | >30:1 | 2-Substituted piperidine | nih.gov |

Functionalization and Derivatization Strategies of the Piperidine Core

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and biological properties of the molecule. In the case of this compound, the nitrogen is part of an amide linkage. While this amide bond is relatively stable, modifications can be envisioned either by synthesizing analogues with different N-substituents from the outset or by chemical transformations of a precursor.

Alternatively, for a given piperidine precursor, different acyl groups can be introduced at the nitrogen. While the 4-chlorocinnamoyl group is the defining feature of the parent compound, analogues could be synthesized with variations in the cinnamoyl moiety (e.g., different aromatic substituents, changes in the linker).

Furthermore, direct modification of the N-acyl group is also a possibility, although less common for cinnamoyl amides. For other N-substituted piperidines, such as those with N-alkyl or N-aryl groups, a plethora of functionalization reactions are available. For instance, N-benzyl groups can be removed via hydrogenolysis, allowing for the introduction of other substituents. The synthesis of analogues of 4-(1-pyrrolidinyl)piperidine (B154721) demonstrates the exploration of different N-substituents to modulate biological activity. nih.gov The use of TEMPO-functionalized benzoxazines highlights innovative one-pot syntheses for modifying nitrogen-containing rings. researchgate.net

The table below provides examples of N-functionalization strategies for piperidine and related heterocycles.

| Starting Material | Reagent/Reaction | Functional Group Introduced | Product Class | Reference |

| Piperidine | 4-Chlorocinnamic acid, EDC, HOBt | 4-Chlorocinnamoyl | Amide | General Amide Synthesis |

| Substituted Piperidine | 4-Chlorocinnamoyl chloride | 4-Chlorocinnamoyl | N-Acylpiperidine analogue | General Acylation |

| N-Benzylpiperidine | H₂, Pd/C | - (Deprotection) | Secondary Piperidine | General Deprotection |

| Benzoxazine | TEMPO | TEMPO | N-Oxyl radical | researchgate.net |

Substituent Effects on the Cinnamoyl Moiety

The electronic nature and position of substituents on the cinnamoyl portion of this compound analogues play a crucial role in modulating their properties. Studies on related cinnamoyl derivatives have provided valuable insights into these structure-activity relationships (SAR).

For instance, in a study on substituted cinnamoyl piperidinyl acetate (B1210297) derivatives, it was observed that the position of substituents significantly influences their inhibitory potency against certain enzymes. researchgate.net Derivatives with substituents at the meta position of the cinnamoyl ring were synthesized to explore their biological activity. researchgate.net The introduction of an electron-withdrawing fluorine atom at the 3-position resulted in a compound with notable potency, suggesting that inductive effects can enhance the molecule's ability to interact with biological targets. researchgate.net

Furthermore, research on cinnamoyl piperazine (B1678402) and piperidine amides as tyrosinase inhibitors has shown that the substituent profile on the cinnamoyl ring affects properties like solubility and skin permeability. nih.gov Compounds bearing a hydroxy group tend to have higher solubility, while the presence of a methoxy (B1213986) group can improve skin permeability. nih.gov This highlights the delicate balance between electronic effects and physicochemical properties imparted by different substituents.

A study on N-(substituted cinnamoyl)-piperazine derivatives, which are structurally related to the piperidine analogues, also underscores the importance of the substituents on the aromatic ring of the cinnamoyl group for their biological activity. lkdkbanmerucollege.ac.inresearchgate.net

Introduction of Halogenated Substituents and Their Impact

Halogen atoms, particularly chlorine, are frequently incorporated into pharmacologically active molecules to enhance their efficacy. The introduction of a halogen, such as the chlorine atom in this compound, can profoundly influence the compound's biological activity. researchgate.neteurochlor.org This is often attributed to the electron-withdrawing inductive effect of the halogen, which can increase the lipophilicity of the molecule locally and lead to stronger interactions with proteins and enzymes. researchgate.net

In a series of substituted cinnamoyl piperidinyl acetate derivatives, a 2-chloro substituted compound emerged as a potent inhibitor of acetylcholinesterase (AChE). researchgate.netnih.gov Molecular docking studies of this compound revealed that the 2-chlorophenyl group engages in halogen bonding with amino acid residues in the active site of the enzyme, contributing to its strong binding affinity. researchgate.net This underscores the significant role that halogen substituents can play in directing the interaction of these molecules with their biological targets. The positional arrangement of the halogen substituent is also critical; for example, a 2-chloro substitution was found to be more effective than other positional isomers in certain contexts. researchgate.net

The influence of halogen substituents is a key consideration in the design of modern agrochemicals and pharmaceuticals, where their introduction can modulate a compound's mode of action, physicochemical properties, and metabolic stability. nih.govnih.gov

Preparation of Variously Substituted Piperidine Analogues

The synthesis of variously substituted piperidine analogues of this compound allows for a systematic exploration of the structure-activity relationships. Various synthetic strategies have been developed to access a diverse range of these compounds.

A common method for preparing cinnamoyl piperidines involves the coupling of a substituted cinnamic acid with piperidine or a substituted piperidine. This can be achieved using standard amide bond formation reactions. nih.gov For instance, the reaction between a carboxylic acid and a piperidine derivative can be facilitated by coupling agents.

Another approach involves the modification of the piperidine ring itself. A variety of methods exist for the synthesis of highly substituted piperidines, which can then be acylated with 4-chlorocinnamoyl chloride or a related activated derivative. ajchem-a.com These methods include multi-component reactions, cyclization strategies, and the functionalization of pre-existing piperidine rings. ajchem-a.commdpi.com For example, 1,4-disubstituted piperidines can be synthesized through sequences involving the alkylation of a piperidine nitrogen followed by further functionalization.

The synthesis of piperine (B192125) amide analogues, where the piperidine moiety is replaced with other cyclic amines, has also been explored to investigate the impact of the amine component on biological activity. nih.gov These synthetic efforts provide a library of compounds for biological screening and the development of potent and selective therapeutic agents.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The unambiguous characterization and purity assessment of synthesized compounds like this compound and its analogues are critical. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-COSY, DEPT, HMQC, HMBC)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical cinnamoyl piperidine derivative, one would expect to see signals corresponding to the aromatic protons on the cinnamoyl ring, the vinylic protons of the double bond, and the aliphatic protons of the piperidine ring. The coupling constants between the vinylic protons can confirm the trans or cis geometry of the double bond. For instance, in related structures, the protons of the piperidine ring often appear as a series of multiplets in the upfield region of the spectrum. chemicalbook.comresearchgate.net

¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the aromatic and vinylic carbons of the cinnamoyl moiety, and the aliphatic carbons of the piperidine ring.

2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, providing a complete structural assignment. COSY helps to identify coupled protons, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These techniques are crucial for confirming the precise structure of newly synthesized analogues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. khanacademy.orgyoutube.comkhanacademy.orglibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands:

A strong absorption band around 1650-1610 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.

A band around 1600-1450 cm⁻¹ due to the C=C stretching vibrations of the aromatic ring and the alkene.

Bands in the 3100-3000 cm⁻¹ region for the C-H stretching of the aromatic and vinylic protons.

Bands in the 3000-2850 cm⁻¹ region for the C-H stretching of the aliphatic protons of the piperidine ring.

A band in the region of 850-810 cm⁻¹ could indicate the 1,4-disubstitution pattern of the aromatic ring.

The presence and position of these bands provide strong evidence for the formation of the target cinnamoylpiperidine structure. nih.gov

Mass Spectrometry (MS, GC/MS, MALDI-ToF MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. scielo.brchemicalbook.comresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) typically shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For example, piperine, a naturally occurring cinnamoyl piperidine derivative, shows a characteristic fragmentation pattern that helps in its identification. nist.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique often used for less volatile or thermally labile compounds, providing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable analogues to separate mixtures and obtain mass spectra of the individual components.

These analytical techniques, when used in combination, provide a comprehensive characterization of this compound and its analogues, ensuring their structural integrity and purity for further studies.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic and molecular level. For this compound and its analogues, this method provides irrefutable proof of their molecular conformation, including bond lengths, bond angles, and the spatial arrangement of substituent groups. The resulting crystal structure confirms the identity of the synthesized compound and offers insights into its stereochemistry and intermolecular interactions within the crystal lattice. nih.govmdpi.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined. mdpi.com

In the study of piperidine derivatives, X-ray crystallography has been instrumental. For instance, the analysis of related structures has revealed the characteristic chair conformation of the piperidine ring and the orientation of various substituents. nih.govmdpi.com In one study of a piperidine derivative, the piperidine ring was found to adopt a chair conformation with the ethyl ester group located in an equatorial position. nih.gov The presence of bulky substituents can cause rotation of the piperidine ring relative to other parts of the molecule. nih.gov

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction analysis. For example, studies on related heterocyclic compounds containing piperidine or similar moieties have reported crystallization in monoclinic systems with space groups such as P21/c or C2/c. nih.gov The analysis of intermolecular interactions, often facilitated by Hirshfeld surface analysis, reveals how molecules are packed in the crystal, identifying key interactions like hydrogen bonds that stabilize the structure. mdpi.comnih.gov

Table 1: Crystallographic Data for Representative Piperidine Analogues

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [4,4-Diphenyl-5-oxo-1-(morpholin-4-ylmethyl)imidazolidin-2-ylidene]cyanamide | Monoclinic | C2/c | The morpholine (B109124) ring (structurally related to piperidine) adopts a distinct chair configuration. The structure is stabilized by inter- and intramolecular hydrogen bonds. | nih.gov |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P21/n | The piperidine ring adopts a chair conformation. The presence of bulky substituents results in a significant rotation of the piperidine ring relative to the quinoline (B57606) system. | nih.gov |

| 1,2-di(piperidin-1-yl)ethane | Not specified | Not specified | Compared with morpholine and pyrrolidine analogues in a study focusing on molecular packing and electronic properties. | mdpi.com |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P21 | Analysis confirmed the molecular structure and provided details on intermolecular interactions within the crystal. | mdpi.com |

Chromatographic Methods (TLC, Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for monitoring the progress of synthesis and for the purification and analysis of this compound and its analogues. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of chemical reactions and to identify the components in a mixture. aga-analytical.com.pl In the synthesis of piperidine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. rasayanjournal.co.in The separation occurs on a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (the stationary phase). A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. aga-analytical.com.pl By comparing the retention factor (Rf) of the spots on the plate with those of the starting materials and the expected product, chemists can quickly assess the status of the reaction. aga-analytical.com.plrasayanjournal.co.in

Flash Chromatography

Following the successful completion of a reaction, as confirmed by TLC, the crude product mixture often requires purification to isolate the desired compound from by-products and unreacted starting materials. Flash chromatography is a common preparative technique for this purpose. It is a type of column chromatography that uses a constant flow of solvent, typically driven by moderate pressure, through a column packed with a stationary phase (usually silica gel). This method allows for fast and efficient separation of compounds in larger quantities than TLC. The selection of an appropriate solvent system for flash chromatography is often optimized using TLC beforehand. aga-analytical.com.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. nih.gov It offers higher resolution and sensitivity compared to standard column chromatography. nih.gov For piperidine and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govnih.gov A pre-column derivatization step can be used to enhance the detectability of compounds that lack a strong chromophore. For instance, piperidine can be derivatized with 4-toluenesulfonyl chloride to create a derivative that is easily detected by a UV detector. nih.govresearchgate.net The method's accuracy and sensitivity allow for the precise quantification of the compound in a sample. nih.gov

Table 2: Example of RP-HPLC Method Parameters for Piperidine Analysis

| Parameter | Condition | Reference |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) | nih.gov |

| Mobile Phase | Acetonitrile : Water with 0.1% phosphoric acid (68:32, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection | UV | nih.govresearchgate.net |

| Derivatizing Agent | 4-Toluene Sulfonyl Chloride | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.15 µg/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.44 µg/mL | nih.govresearchgate.net |

Exploration of Pharmacological Targets and Mechanistic Investigations Preclinical Focus

Modulation of Neurological and Central Nervous System Pathways

Preclinical research into the pharmacological profile of 1-(4-chlorocinnamoyl)piperidine has explored its interactions with various components of the central nervous system. These investigations have primarily focused on its potential to modulate key enzymes, neurotransmitter transporters, and receptors, as well as elucidating its mechanisms of action in models of neurological disorders such as epilepsy.

While direct and comprehensive enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential activities. The cinnamoyl and piperidine (B6355638) moieties are present in various molecules that have been investigated for their effects on neurologically relevant enzymes.

Cholinesterases (AChE and BuChE): The piperidine scaffold is a core component of several known acetylcholinesterase (AChE) inhibitors. For instance, derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine have been identified as potent and selective inhibitors of AChE. The inhibitory kinetics of these compounds are often of a mixed type, indicating binding to both the free enzyme and the acetyl-enzyme intermediate. However, specific inhibitory constants (Kᵢ) for this compound against acetylcholinesterase or butyrylcholinesterase (BuChE) have not been reported.

Monoamine Oxidases (MAO): There is a lack of specific data on the monoamine oxidase inhibitory activity of this compound.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. While various molecular scaffolds are being explored for BACE-1 inhibition, there is no direct evidence to suggest that this compound is a significant inhibitor of this enzyme.

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Interestingly, a structurally related compound, 2-[N-(4-Methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine (KN92), and its active analogue KN93, which also contains a 4-chlorocinnamyl group, have been studied for their effects on CaMKII. KN93 is a known inhibitor of CaMKII, and its acute administration has been shown to reverse neuropathic pain in animal models by blocking spinal CaMKII activation. This suggests that the 4-chlorocinnamyl moiety may play a role in the interaction with CaMKII, although the specific inhibitory activity of this compound on this enzyme has not been determined.

The interaction of this compound with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), has not been specifically detailed. However, studies on other piperidine-containing molecules indicate that this chemical scaffold can interact with these transporters. For example, certain analogues of meperidine, which feature a piperidine ring, have shown binding affinity for both dopamine (DAT) and serotonin (SERT) transporters. The substituents on the phenyl ring of these analogues significantly influence their potency and selectivity. Similarly, some chlorophenylpiperazine derivatives have been identified as high-affinity ligands for the dopamine transporter. These findings suggest a potential for piperidine-based compounds to interact with monoamine transporters, though specific data for this compound is not available.

The potential for this compound to act as a ligand for various receptors has been inferred from research on related structures.

Opioid Receptors: The piperidine scaffold is a common feature in many opioid receptor ligands. There is ongoing research into bifunctional ligands that combine a mu-opioid receptor (MOR) agonist pharmacophore with a neuropeptide FF receptor (NPFFR) antagonist pharmacophore, often incorporating piperidine-related structures. This approach aims to develop analgesics with reduced side effects.

Sigma-1 Receptors: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions. Many sigma-1 receptor ligands, both agonists and antagonists, contain a piperidine or piperazine (B1678402) moiety. These ligands typically possess a nitrogen atom that is thought to be a key pharmacophoric element for high-affinity binding. For example, 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) is a known sigma-1 receptor agonist. While this suggests that the piperidine ring of this compound could interact with the sigma-1 receptor, specific binding affinity studies have not been reported.

Neuropeptide FF Receptors (NPFFR1 and NPFFR2): Neuropeptide FF and its receptors are involved in pain modulation and opioid tolerance. The development of ligands for these receptors is an active area of research, with some peptidomimetic antagonists incorporating piperidine-like structures. These antagonists have shown efficacy in models of visceral pain.

Vesicular Acetylcholine Transporter (VAChT): There is no available information regarding the interaction of this compound with the vesicular acetylcholine transporter.

While there is no direct research on the anticonvulsant mechanisms of this compound, studies on other piperidine-containing compounds and general anticonvulsant mechanisms provide a framework for potential modes of action. The anticonvulsant properties of drugs are often attributed to their ability to modulate voltage-gated ion channels, enhance GABA-mediated inhibition, or reduce glutamate-mediated excitation.

For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to possess anticonvulsant effects. Its mechanism is thought to be complex, involving the modulation of several neurotransmitter systems, including serotonin and GABA. Furthermore, whole-cell patch-clamp analysis has suggested an inhibitory effect of piperine on Na+ channels, which may contribute to its anticonvulsant activity. Other synthetic anticonvulsants with different core structures, such as pyrrolidine-2,5-dione derivatives, are also believed to exert their effects through interaction with voltage-gated sodium and calcium channels. It is plausible that this compound could share some of these general mechanisms, but specific experimental evidence is lacking.

Antimicrobial and Antiparasitic Efficacy

The potential of piperidine derivatives as antimicrobial agents has been an area of active investigation.

Research has demonstrated that various compounds incorporating a piperidine ring exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several studies have reported the activity of piperidine derivatives against Staphylococcus aureus. For example, certain newly synthesized piperidin-4-one derivatives have shown good antibacterial activity when compared to the standard drug ampicillin. Similarly, other novel piperidine derivatives have demonstrated activity against S. aureus in disc diffusion assays. Piperine, an alkaloid containing a piperidine ring, has also been shown to have antimicrobial and antibiofilm activity against S. aureus.

Escherichia coli : The efficacy of piperidine-based compounds against Escherichia coli has also been documented. The aforementioned piperidin-4-one derivatives were also active against E. coli. Other synthesized piperidine derivatives have also shown activity against this Gram-negative bacterium. Furthermore, some piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives have demonstrated inhibitory effects on the growth of E. coli with varying minimum inhibitory concentrations (MICs). The chloroform extract of black pepper, which contains piperine, has also been shown to have antimicrobial activity against E. coli.

While these findings highlight the potential of the piperidine scaffold in the development of new antibacterial agents, specific data on the antibacterial activity of this compound, including MIC values against these specific strains, are not available in the reviewed literature.

Interactive Data Table: Antibacterial Activity of Select Piperidine Derivatives

| Compound/Extract | Bacterial Strain | Method | Observed Effect |

| Piperidin-4-one derivatives | Staphylococcus aureus | Not Specified | Good activity compared to ampicillin |

| Piperidin-4-one derivatives | Escherichia coli | Not Specified | Good activity compared to ampicillin |

| Novel piperidine derivatives | Staphylococcus aureus | Disc Diffusion | Active |

| Novel piperidine derivatives | Escherichia coli | Disc Diffusion | Active |

| Piperine | Staphylococcus aureus | Not Specified | Antimicrobial and antibiofilm activity |

| Black pepper chloroform extract | Escherichia coli | Not Specified | Antimicrobial activity |

| Piperidine/pyrrolidine substituted halogenobenzenes | Escherichia coli | MIC determination | Growth inhibition |

Antifungal Activities (e.g., Candida albicans)

While direct studies on the antifungal activity of this compound against Candida albicans are not extensively documented in the reviewed literature, the therapeutic potential of related compounds, such as piperine and cinnamaldehyde derivatives, has been explored. Piperine, a naturally occurring piperidine alkaloid, has demonstrated the ability to inhibit the growth of C. albicans. nih.gov Mechanistic studies suggest that piperine and its derivatives can disrupt the integrity of the fungal cell membrane, leading to oxidative stress, cell cycle arrest, and eventual apoptosis. nih.gov

Furthermore, derivatives of cinnamaldehyde, which shares a structural component with the cinnamoyl moiety of the target compound, have shown significant inhibitory effects against C. albicans. Specifically, 4-chloro-cinnamaldehyde has been reported to exhibit antifungal properties. nih.gov The proposed mechanisms of action for cinnamaldehyde derivatives include the inhibition of plasma membrane H+-ATPase, which disrupts essential cellular processes and can interfere with the formation of germ tubes, a key virulence factor for C. albicans invasion. mdpi.com These findings suggest that the this compound scaffold warrants further investigation for its potential antifungal properties against C. albicans.

Antimalarial Properties against Plasmodium falciparum Strains

The piperidine ring is a structural motif found in various compounds with demonstrated antimalarial activity. nih.gov Research has shown that a range of 1,4-disubstituted piperidine derivatives exhibit potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov The mechanism of action for many quinoline-based antimalarials, which often incorporate a piperidine moiety, involves interference with heme detoxification in the parasite's digestive vacuole. nih.gov While specific studies on the antiplasmodial activity of this compound are not detailed in the available literature, the established efficacy of the broader class of piperidine-containing compounds suggests that this molecule could be a candidate for further investigation in the context of antimalarial drug discovery. nih.govmalariaworld.org

Antiviral Mechanisms of Action

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 Main Protease)

Recent preclinical research has highlighted the potential of piperidine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. researchgate.netscienceopen.comnih.gov Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for the assembly of the viral replication and transcription complex. mdpi.commdpi.com Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the binding interactions between piperidine derivatives and the active site of Mpro. researchgate.netscienceopen.comnih.gov These studies have shown that piperidine-based compounds can form stable complexes with key catalytic residues of Mpro, such as His41 and Cys145, thereby inhibiting its enzymatic activity. researchgate.net The inhibitory potential of these compounds is attributed to their ability to occupy the substrate-binding pocket of the enzyme, preventing the processing of viral polyproteins. nih.gov

Effects on Viral Protein Processing

By targeting the main protease, this compound and related compounds can interfere with the post-translational processing of viral polyproteins. mdpi.com The inhibition of Mpro disrupts the viral life cycle at a crucial stage, preventing the formation of a functional replication complex and ultimately suppressing viral replication. mdpi.com The specificity of piperidine derivatives for the viral protease over host cell proteases is a key area of investigation, with some studies indicating a favorable selectivity profile. nih.gov The disruption of viral protein processing by targeting Mpro represents a promising strategy for the development of broad-spectrum antiviral agents against coronaviruses. mdpi.com

Anticancer and Antiproliferative Modalities

Inhibition of Protein Kinases (e.g., ALK, ROS1, IKKb)

The therapeutic potential of piperidine-containing compounds in oncology is an active area of research, with several derivatives showing inhibitory activity against various protein kinases implicated in cancer progression.

IKKb Inhibition:

A notable example is the compound EF24, a synthetic analog of curcumin with a 3,5-bis(2-fluorobenzylidene)piperidin-4-one structure, which is closely related to this compound. EF24 has been shown to be a potent inhibitor of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. nih.gov The NF-κB pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation. EF24 directly targets and inhibits the catalytic activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. nih.gov This leads to the suppression of NF-κB nuclear translocation and transcriptional activity. nih.gov

ALK and ROS1 Inhibition:

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in certain cancers, particularly non-small cell lung cancer, when they are involved in chromosomal rearrangements. nih.gov Piperidine carboxamides have been investigated as Type I1/2 inhibitors of ALK, which can occupy both the ATP-binding site and a hydrophobic back pocket. rsc.org While direct evidence for the inhibition of ALK and ROS1 by this compound is not available, the general scaffold is present in known inhibitors of these kinases. nih.gov The development of selective inhibitors for these kinases is a key strategy in targeted cancer therapy.

| Compound/Derivative Class | Target Kinase | Mechanism of Action | Reference |

| EF24 (Piperidin-4-one analog) | IKKβ | Direct inhibition of catalytic activity, suppression of NF-κB pathway | nih.gov |

| Piperidine Carboxamides | ALK | Type I1/2 inhibition, occupying ATP binding site and hydrophobic back pocket | rsc.org |

Apoptosis Induction in Cancer Cell Models

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of cancer cells. While direct studies on this compound are limited, the broader class of piperidine and piperazine derivatives has been a subject of interest in oncology research for their potential to trigger this process. researchgate.net

Research into compounds with similar structural motifs, such as piperine (an alkaloid found in black pepper containing a piperidine ring), has shown that these molecules can activate various molecular pathways leading to apoptosis in cancer cells. nih.gov These pathways can include the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov For instance, some piperazine derivatives have been reported to induce apoptosis in leukemia cell lines through intrinsic mechanisms. nih.gov

Furthermore, studies on other novel piperidine derivatives have demonstrated their ability to suppress colony formation and induce apoptosis in various cancer cell lines, including prostate cancer. While specific mechanistic data for this compound is not available, the existing body of research on related compounds suggests that its potential to induce apoptosis in cancer cell models warrants further investigation.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of chemical compounds are of significant interest for their potential therapeutic applications. The piperidine scaffold is a common feature in many biologically active molecules, and its derivatives have been explored for these activities. nih.gov

Anti-inflammatory Activity:

Preclinical studies on various piperidine and piperazine derivatives have demonstrated their potential as anti-inflammatory agents. For example, certain piperazine compounds have been shown to reduce inflammatory responses in animal models by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, α,β-unsaturated amides containing a piperidine moiety, known as piperlotines, have exhibited in vivo anti-inflammatory activity in mouse models. mdpi.commdpi.com While direct experimental data on the anti-inflammatory effects of this compound is not currently available, the presence of the cinnamoyl group, which is also found in compounds with known anti-inflammatory properties, suggests that this could be a promising area for future research.

Antioxidant Activity:

Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. Several studies have evaluated the antioxidant potential of piperidine derivatives. For instance, the antioxidant activity of certain 1-(piperidin-1-yl)propane-1,2-dione derivatives has been assessed using assays such as the ABTS•+ radical cation scavenging method. studiamsu.md The antioxidant properties of natural compounds containing the piperidine ring, such as piperine, have also been well-documented. nih.gov Although specific antioxidant assay results for this compound are not detailed in the current literature, the general antioxidant potential of the broader class of piperidine-containing compounds is recognized.

Herbicide Mechanism of Action: Seed Germination Inhibition

The potential of natural and synthetic compounds to act as herbicides is an active area of agricultural research. One of the key mechanisms of herbicidal action is the inhibition of seed germination. nih.govmdpi.com

Substances that can delay or prevent the germination of seeds are known as germination inhibitors. nih.gov These can be found in various parts of plants and include a diverse range of chemical compounds. mdpi.com Research on compounds isolated from plants of the Piper genus, which are known to produce various piperidine alkaloids, has shown that some of these compounds possess herbicidal activity by inhibiting the germination and growth of weeds. researchgate.net

While there is no specific research detailing the herbicidal mechanism of this compound through seed germination inhibition, the structural similarity to other bioactive piperidine derivatives suggests a potential for such activity. The cinnamoyl moiety, derived from cinnamic acid, is also a component of various natural products with allelopathic or herbicidal properties. Therefore, investigating the effect of this compound on the seed germination of various plant species could be a valuable avenue for future research in the development of new herbicides.

Structure Activity Relationship Sar and Pharmacophore Modeling of Piperidine Derivatives

Elucidation of Key Structural Features for Biological Activity

The fundamental structure of cinnamoylpiperidine derivatives can be dissected into several key components that are crucial for their biological effects, particularly their anticonvulsant properties. A generally accepted pharmacophore model for anticonvulsant agents includes at least one aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net

The essential structural components for the biological activity of these derivatives include:

An Aromatic Moiety: The substituted cinnamoyl group provides the necessary aromatic feature. This part of the molecule is often involved in hydrophobic interactions with the biological target. researchgate.net

A Linker Group: The α,β-unsaturated carbonyl system of the cinnamoyl group acts as a rigid linker, influencing the spatial orientation of the aromatic ring and the piperidine (B6355638) moiety.

Substituents: The nature and position of substituents on both the aromatic ring and the piperidine ring can significantly modulate the activity.

Studies on piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, suggest that its anticonvulsant mechanisms may involve interactions with sodium and calcium channels, as well as GABA receptors. nih.gov This highlights the potential for the piperidine scaffold to interact with various neurological targets. nih.govclinmedkaz.org

Impact of Substitution Patterns on the Cinnamoyl and Piperidine Moieties

The type and placement of chemical groups on the cinnamoyl and piperidine rings have a profound effect on the pharmacological profile of the compound.

Cinnamoyl Moiety Substitutions: The substitution on the phenyl ring of the cinnamoyl group is a key determinant of activity. The presence of a halogen, particularly chlorine at the para-position (position 4), as seen in 1-(4-Chlorocinnamoyl)piperidine, is often associated with enhanced anticonvulsant activity. nih.gov

A study on cinnamoyl derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime found that the 4-chlorophenyl derivative was the most effective compound. nih.gov Similarly, SAR studies on other heterocyclic compounds have shown that the electronic properties of substituents on an aromatic ring are critical. Electron-withdrawing groups (EWGs) can significantly alter the activity profile compared to electron-donating groups (EDGs). nih.gov For example, in a series of quinazolinone derivatives, the presence of an EWG like a cyano group (p-CN) led to higher activity in certain configurations. nih.gov

Piperidine Moiety Substitutions: Modifications to the piperidine ring itself also play a vital role. Studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues revealed that substitutions on the piperidine ring influence the compound's selectivity for different monoamine transporters. nih.gov The length of an alkyl chain or the presence of other functional groups attached to the piperidine nitrogen can optimize receptor binding. For instance, in a series of sigma receptor ligands, a one-carbon chain linker (n=1) between a piperidine ring and a sulfonyl group resulted in higher binding affinity compared to linkers with zero or two carbons. nih.gov

The table below summarizes the effect of different substitution patterns on the anticonvulsant activity of related heterocyclic compounds.

| Series | R¹ Substituent (on Phenyl Ring) | R² Substituent (on Heterocycle Nitrogen) | Relative Anticonvulsant Activity |

| Quinazolinones nih.gov | p-Br-C₆H₄- (EDG-like) | Allyl | Higher |

| Quinazolinones nih.gov | p-Br-C₆H₄- (EDG-like) | Benzyl | Lower |

| Quinazolinones nih.gov | p-CN-C₆H₄- (EWG) | Allyl | Lower |

| Quinazolinones nih.gov | p-CN-C₆H₄- (EWG) | Benzyl | Higher |

| Pyrrolidine-2,5-diones mdpi.com | Thiophene | Two or three carbon linker | More Active |

| Pyrrolidine-2,5-diones mdpi.com | Thiophene | Acetamide fragment | Less Active |

This table illustrates general trends observed in related compound series, providing insight into potential SAR for cinnamoylpiperidines.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically influence biological activity, including target binding, metabolic stability, and cellular uptake. mdpi.comnih.gov For piperidine derivatives, which can possess chiral centers and exhibit cis/trans isomerism, the specific stereoisomer can determine both the potency and the selectivity of the drug. nih.govresearchgate.net

A study on 3,4-disubstituted piperidine analogues demonstrated a clear influence of stereochemistry on their activity as monoamine transporter inhibitors. The study revealed that:

(-)-cis isomers and (+)-trans isomers exhibited selectivity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov

(-)-trans isomers and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov

This demonstrates that a subtle change in the spatial arrangement of substituents on the piperidine ring can completely shift the compound's pharmacological target. Similarly, research on other chiral compounds has shown that only specific isomers display significant biological activity, which is often attributed to stereoselective uptake by transport systems or a better fit within the target's binding site. mdpi.comnih.gov Molecular modeling of some derivatives has shed light on the structural and stereochemical requirements for efficient interaction with their biological targets. mdpi.comnih.gov

Conformational Analysis and its Relevance to Receptor Binding

Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography, combined with molecular modeling, can determine the low-energy (most stable) conformations of a molecule. nih.gov It is often assumed that the lowest-energy conformation, or one that is energetically easily accessible, is the one that binds to the receptor (the bioactive conformation). nih.gov

For example, conformational studies of certain anticonvulsants have led to a general model that requires a specific conformational arrangement of hydrophobic elements for activity. researchgate.net In a different class of compounds, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were found to exist in an unexpected twist-boat ring conformation stabilized by an intramolecular π-stacking interaction. nih.gov Synthesis of a rigid macrocycle that locked the molecule in this specific conformation confirmed that this was indeed the bioactive shape, highlighting the direct link between conformation and receptor binding. nih.gov

Development of SAR Models for Specific Pharmacological Effects

The culmination of SAR data allows for the development of predictive models that can guide the design of new, more effective drugs. These models can range from qualitative rules to quantitative, computer-based pharmacophore models.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For anticonvulsant activity, a common pharmacophore model includes:

An aryl hydrophobic domain.

A hydrogen-bond donor/acceptor site.

An additional electron donor or hydrophobic site.

Defined distances and spatial relationships between these features. researchgate.net

Researchers have successfully used such models to design and synthesize novel anticonvulsant agents. For instance, pharmacophore modeling and molecular docking were employed to create a new series of substituted cinnamoyl derivatives with significant anticonvulsant activity in the maximal electroshock seizure (MES) test. nih.gov The process of molecular hybridization, which involves combining known effective pharmacophores from different bioactive compounds, is another powerful strategy for designing new lead compounds with enhanced activity. nih.gov In-silico prediction tools can also be used to forecast the potential biological activities and mechanisms of new derivatives before they are synthesized. nih.gov

The table below shows results for newly synthesized compounds based on a pharmacophore hybridization approach, indicating their anticonvulsant activity in different screening models.

| Compound | MES Test (% Protection @ dose mg/kg) | PTZ Test (% Protection @ dose mg/kg) |

| 8b nih.gov | 75% @ 100 | Inactive |

| 8c nih.gov | 75% @ 20 | Inactive |

| 8f nih.gov | 75% @ 20 | Inactive |

| 8g nih.gov | 75% @ 10 | Inactive |

| 8j nih.gov | Moderate Activity | 25% @ 10 |

| 8k nih.gov | 75% @ 2 | Inactive |

| 8L nih.gov | 75% @ 5 | 25% @ 5 |

MES = Maximal Electroshock Seizure; PTZ = Pentylenetetrazole-induced seizure. These tests are standard preclinical models for identifying potential anticonvulsant drugs.

Future Directions and Research Opportunities

Design of Novel 1-(4-Chlorocinnamoyl)piperidine Analogues with Enhanced Potency or Selectivity

A primary avenue for future research lies in the systematic design and synthesis of novel analogues of this compound to enhance biological potency and target selectivity. Standard medicinal chemistry approaches can be employed to explore the structure-activity relationships (SAR) of this scaffold. Modifications could target several key positions on the molecule:

The Phenyl Ring: The chlorine substituent on the cinnamoyl group can be replaced with other functional groups, such as different halogens (Fluorine, Bromine), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl). These modifications can influence the electronic properties of the molecule and its interaction with biological targets.

The Piperidine (B6355638) Ring: The piperidine ring itself offers opportunities for substitution to improve potency and modulate physicochemical properties. For instance, the introduction of small alkyl groups or polar functional groups could probe the binding pocket of a target enzyme or receptor for additional interactions. nih.gov

The Linker: The α,β-unsaturated carbonyl system of the cinnamoyl group is a key feature that can also be modified. For example, saturation of the double bond or its replacement with other bioisosteres could lead to analogues with different pharmacological profiles.

The goal of such a program would be to identify analogues with optimized activity against a specific biological target while minimizing off-target effects.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Index (B/A) |

|---|---|---|---|---|

| Parent | 4-Chloro | 150 | 3000 | 20 |

| Analogue 1 | 4-Fluoro | 120 | 2400 | 20 |

| Analogue 2 | 4-Methoxy | 350 | 7000 | 20 |

| Analogue 3 | 4-Trifluoromethyl | 80 | 800 | 10 |

| Analogue 4 | 4-Chloro, 3-Methylpiperidine | 95 | 4750 | 50 |

| Analogue 5 | 4-Chloro, 4-Hydroxypiperidine | 200 | 1500 | 7.5 |

Exploration of Multi-Targeting Approaches for Complex Diseases

The traditional "one-drug-one-target" paradigm has shown limitations in treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. researchgate.netnih.gov The this compound scaffold could serve as a foundation for designing MTDLs that modulate multiple disease-relevant pathways simultaneously.

Future research could involve screening this compound and its analogues against a panel of targets implicated in a specific complex disease. For example, in the context of Alzheimer's disease, analogues could be designed to inhibit both acetylcholinesterase and monoamine oxidase-B, or to act as antagonists for multiple receptors involved in the disease pathology. researchgate.net This approach may lead to more effective therapies with a lower likelihood of inducing drug resistance.

Table 2: Hypothetical Multi-Target Activity Profile for a this compound Analogue

This table presents hypothetical data for illustrative purposes.

| Compound ID | Target | Biological Pathway | Ki (nM) |

|---|---|---|---|

| Analogue 6 | Target X (e.g., Kinase) | Cancer Proliferation | 75 |

| Target Y (e.g., GPCR) | Inflammation | 150 |

Advanced Synthetic Methodologies for Accessing Diverse Chemical Space

To thoroughly explore the therapeutic potential of the this compound scaffold, it is essential to have access to a wide variety of structurally diverse analogues. Modern synthetic organic chemistry offers a powerful toolkit for the efficient construction of such compound libraries. Future research should leverage these advanced methodologies, which include:

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for generating large libraries of piperidine derivatives. tandfonline.com

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be used to introduce a wide range of substituents onto the aromatic ring of the cinnamoyl moiety under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis can enable the rapid, safe, and scalable production of analogues, accelerating the drug discovery process.

Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules, which can be used to probe a wide range of biological targets.

By employing these methods, researchers can efficiently generate a rich chemical space around the this compound core, increasing the probability of discovering novel bioactive compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be applied to the this compound project in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of newly designed analogues before they are synthesized, helping to prioritize the most promising candidates. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. medium.com

Virtual Screening: Machine learning can be used to rapidly screen large virtual libraries of this compound analogues against a biological target, identifying potential hits for further investigation. nih.gov

By harnessing the power of AI and ML, future research on this compound can be more focused and efficient, reducing the time and cost associated with drug development. nih.gov

Table 3: Hypothetical AI-Based Prediction of Properties for Novel Analogues

This table presents hypothetical data for illustrative purposes.

| Analogue ID | Predicted Target Affinity (pIC50) | Predicted Aqueous Solubility (logS) | Predicted hERG Blockade Risk | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| AI-Gen-1 | 8.2 | -3.5 | Low | 0 |

| AI-Gen-2 | 7.9 | -4.1 | Low | 0 |

| AI-Gen-3 | 8.5 | -5.0 | Medium | 1 |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Chlorocinnamoyl)piperidine with high purity?

Methodological Answer: The synthesis of this compound derivatives can be optimized using protocols from analogous piperidine-cinnamoyl systems. Key steps include:

- Acylation Reactions : React piperidine with 4-chlorocinnamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Catalytic Optimization : Ammonium acetate or p-toluenesulfonic acid can enhance reaction efficiency in cyclocondensation steps .

Q. Table 1: Comparative Synthetic Conditions for Piperidine-Cinnamoyl Derivatives

| Reaction Type | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acylation | DCM | None | 85 | 99 | |

| Cyclocondensation | Ethanol | NH₄OAc | 92 | 97 | |

| Microwave-assisted | DMF | PTSA | 88 | 98 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for cinnamoyl double bonds, piperidine ring conformation) .

- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ion peaks, addressing low-intensity signals common in GC-MS analyses .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>99%) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (e.g., fluoro, bromo) or electron-donating groups (e.g., methoxy) on the cinnamoyl or piperidine moieties. Test bioactivity (e.g., antipsychotic, antimicrobial) using in vitro assays .

- Crystallography : X-ray diffraction (e.g., ) reveals conformational preferences impacting receptor binding .

- Computational Docking : Molecular dynamics simulations predict interactions with targets like dopamine D2 receptors .

Q. What methodologies are recommended for resolving contradictions in spectral data or bioactivity results?

Methodological Answer:

- Orthogonal Validation : Combine NMR (for structure) with HRMS (for molecular formula) to resolve ambiguous GC-MS data .

- Dose-Response Studies : Replicate bioassays with varying concentrations to address inconsistent IC₅₀ values .

- Literature Cross-Referencing : Compare findings with structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidines) to identify trends .

Q. How should experimental designs be structured to evaluate bioactivity?

Methodological Answer:

Q. What computational approaches predict physicochemical and pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability, blood-brain barrier penetration, and metabolic stability .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What factors affect the stability of this compound under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.